1-{3-[(3-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine
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Overview
Description
1-{3-[(3-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine is a heterocyclic compound that features a piperazine ring substituted with a thiadiazole moiety and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(3-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine typically involves the formation of the thiadiazole ring followed by the introduction of the piperazine moiety. One common method includes the reaction of 3-chlorobenzyl chloride with thiosemicarbazide to form the intermediate, which is then cyclized to yield the thiadiazole ring. This intermediate is subsequently reacted with piperazine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(3-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{3-[(3-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine involves its interaction with specific molecular targets. The thiadiazole ring and piperazine moiety can interact with enzymes or receptors, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-{3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine
- 1-{3-[(3-Bromophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine
- 1-{3-[(3-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine
Uniqueness
1-{3-[(3-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine is unique due to the specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of the chlorophenyl group can enhance its interactions with certain biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[(3-chlorophenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4S/c14-11-3-1-2-10(8-11)9-12-16-13(19-17-12)18-6-4-15-5-7-18/h1-3,8,15H,4-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLOPIHSKLDEEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NS2)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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